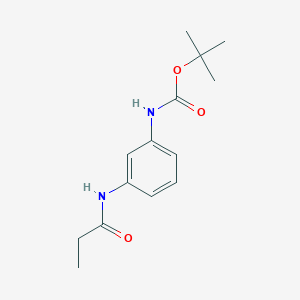

![molecular formula C21H24N2O4 B268804 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268804.png)

4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPB-PEA, is a compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. MPB-PEA is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.

作用机制

The mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to increase the release of dopamine and serotonin in certain brain regions, suggesting that it may have a stimulatory effect on these neurotransmitters.

Biochemical and Physiological Effects:

4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the inhibition of monoamine oxidase, and the activation of sigma-1 receptors. These effects suggest that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have potential applications in the treatment of neurological and psychiatric disorders.

实验室实验的优点和局限性

One advantage of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of dopamine-related disorders. However, one limitation of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain applications.

未来方向

There are several future directions for research on 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of interest is the potential use of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of more potent and selective 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide analogs with longer half-lives and improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential applications in the field of neuroscience.

合成方法

The synthesis of 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-(1-pyrrolidinylcarbonyl)phenyl isocyanate with 2-methoxyethylamine to form the intermediate 4-(1-pyrrolidinylcarbonyl)-2-methoxyethylamine. This intermediate is then reacted with 4-fluoro-3-nitrobenzoic acid to form the final product, 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

科学研究应用

4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been the subject of several scientific studies, with researchers investigating its potential applications in the field of neuroscience. One study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has a high affinity for the dopamine transporter, suggesting that it may be useful in the treatment of dopamine-related disorders such as Parkinson's disease. Another study found that 4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anxiolytic effects in animal models, indicating that it may have potential as an anti-anxiety medication.

属性

产品名称 |

4-(2-methoxyethoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |

|---|---|

分子式 |

C21H24N2O4 |

分子量 |

368.4 g/mol |

IUPAC 名称 |

4-(2-methoxyethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |

InChI |

InChI=1S/C21H24N2O4/c1-26-14-15-27-19-10-6-16(7-11-19)20(24)22-18-8-4-17(5-9-18)21(25)23-12-2-3-13-23/h4-11H,2-3,12-15H2,1H3,(H,22,24) |

InChI 键 |

NRNNFJAAOZKMAJ-UHFFFAOYSA-N |

SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |

规范 SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B268721.png)

![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)

![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)

![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)

![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)

![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)

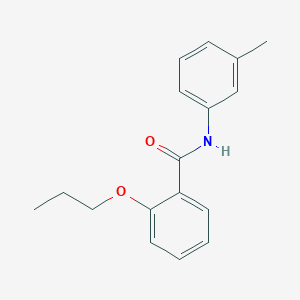

![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)

![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)

![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)

![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)

![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)